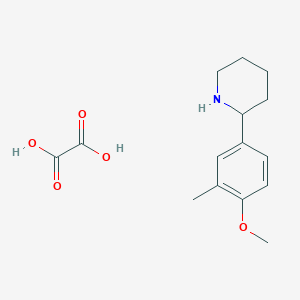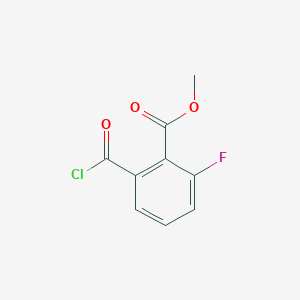
Methyl 2-carbonochloridoyl-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-carbonochloridoyl-6-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-carbonochloridoyl-6-fluorobenzoate typically involves the esterification of 2-chloro-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-carbonochloridoyl-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 2-carbonochloridoyl-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 2-carbonochloridoyl-6-fluorobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine and fluorine atoms enhances its ability to form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the chlorine atom.
Methyl 2-chlorobenzoate: Similar structure but lacks the fluorine atom.
Methyl 4-chloro-2-fluorobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
Methyl 2-carbonochloridoyl-6-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution enhances its reactivity and allows for a wider range of chemical transformations compared to its analogs. Additionally, the specific positioning of these substituents can lead to unique interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H6ClFO3 |
|---|---|
Peso molecular |
216.59 g/mol |
Nombre IUPAC |
methyl 2-carbonochloridoyl-6-fluorobenzoate |
InChI |
InChI=1S/C9H6ClFO3/c1-14-9(13)7-5(8(10)12)3-2-4-6(7)11/h2-4H,1H3 |
Clave InChI |
OQRNKKZCOXVEOF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=C1F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


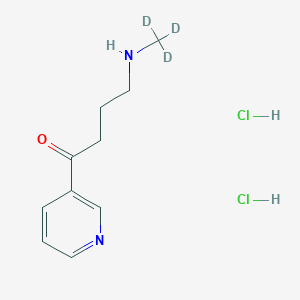
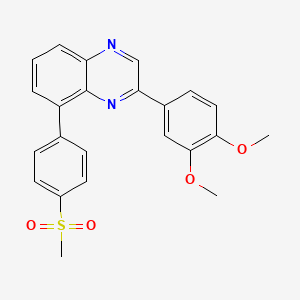
![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)
![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)
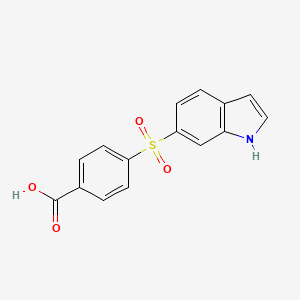
![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)
![1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine](/img/structure/B12633166.png)
![3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine](/img/structure/B12633167.png)
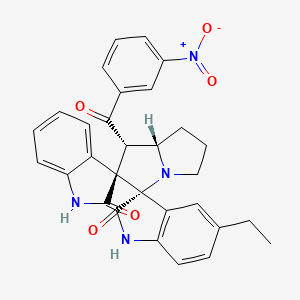
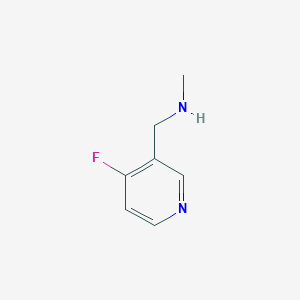
![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)
![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)
